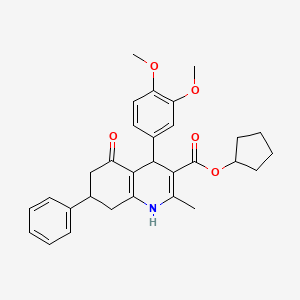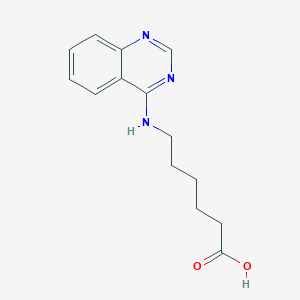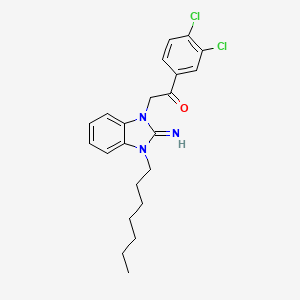![molecular formula C23H23NO5 B11680252 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B11680252.png)
3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-NITROBENZOATE is a complex organic compound that features a dibenzofuran core with a tert-butyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-NITROBENZOATE typically involves multiple steps, including the formation of the dibenzofuran core, introduction of the tert-butyl group, and esterification with 2-nitrobenzoic acid. Common reagents used in these reactions include organometallic reagents, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the dibenzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the dibenzofuran core.
Scientific Research Applications
3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibenzofuran core may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-AMINOBENZOATE: Similar structure but with an amino group instead of a nitro group.
3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-HYDROXYBENZOATE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-(TERT-BUTYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL 2-NITROBENZOATE imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C23H23NO5/c1-23(2,3)17-13-20-16(14-8-5-7-11-19(14)28-20)12-21(17)29-22(25)15-9-4-6-10-18(15)24(26)27/h4,6,9-10,12-13H,5,7-8,11H2,1-3H3 |
InChI Key |
WULUFRGKRNUQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11680175.png)
![(2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11680180.png)
![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11680187.png)
![3-tert-butyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11680188.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2,4-dimethylbenzyl)piperazin-1-amine](/img/structure/B11680192.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680197.png)




![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11680228.png)
![(5E)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680242.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680257.png)

